![molecular formula C6H6BrNO B1283759 2-Amino-6-bromophenol CAS No. 28165-50-6](/img/structure/B1283759.png)
2-Amino-6-bromophenol
Overview
Description
2-Amino-6-bromophenol is a brominated derivative of aminophenol, which is a compound that has an amino group (NH2) and a hydroxyl group (OH) attached to a benzene ring. The presence of the bromine atom at the 6th position adds to the complexity of its chemical behavior and potential for various chemical reactions. Although the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar compounds, which can be extrapolated to understand the properties and reactivity of this compound.
Synthesis Analysis
The synthesis of related compounds, such as 2-amino-6-bromopyridine, involves multiple steps including diazotization, bromination, oxidation, chlorination, amination, and Hofmann degradation. The total yield reported for this process was 34.6%, and the structure of the product was confirmed by IR and ^1H NMR spectroscopy . This suggests that the synthesis of this compound could potentially follow a similar pathway, with careful consideration of the reaction conditions to optimize yield.
Molecular Structure Analysis
The molecular structure of 2-aminophenol has been studied, and its crystal structure was determined to be orthorhombic with specific hydrogen bonding patterns forming chains and sheets within the crystal lattice . This information is relevant as the addition of a bromine atom to form this compound would likely alter these intermolecular interactions and potentially the crystal structure as well.
Chemical Reactions Analysis
The reactivity of o-aminophenol, a compound structurally similar to this compound, has been explored in reactions with 2-bromo-7-methoxytropone, leading to various products depending on the reaction conditions . This indicates that this compound could also participate in complex reactions, forming multiple products. Additionally, the enzyme 2-aminophenol 1,6-dioxygenase from Pseudomonas pseudoalcaligenes JS45 has been shown to catalyze the oxidation of compounds similar to this compound, suggesting potential biodegradation pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. For instance, the coordination behavior of copper with 4-bromo-2-[(2-diethylaminoethyl)ethylaminomethyl]-6-formylphenol indicates that brominated aminophenols can form stable complexes with metals . This could be relevant for the chelating ability of this compound. The enzyme 2-aminophenol 1,6-dioxygenase has specific Km values for 2-aminophenol and oxygen, which could provide insights into the reactivity and interaction of this compound with enzymes and other biological molecules .
Scientific Research Applications
1. Marine Organism and Flame Retardant Studies
Bromophenols, including compounds similar to 2-Amino-6-bromophenol, are found in marine organisms and are used as industrial flame retardants. They have been studied for their effects on cellular Ca2+ signaling in neuroendocrine cells. Particularly, derivatives like 2,4-DBP and 2,4,6-TBP have shown significant effects on Ca2+ homeostasis, suggesting a link to the disrupting effect of endocrine systems by brominated phenols (Hassenklöver et al., 2006).
2. Algal Compound Research
Bromophenols coupled with derivatives of amino acids and nucleosides from the red alga Rhodomela confervoides have been isolated and studied. These compounds have been evaluated for microbial and human cancer cell line activities, although they were found inactive in these specific tests (Zhao et al., 2005).
3. Analytical Chemistry and Red Algae Research
A method for the quantitative analysis of bromophenolic compounds in the red alga Vertebrata lanosa has been developed and validated. This includes the isolation of a new natural product, 2-amino-5-(3-(2,3-dibromo-4,5-dihydroxybenzyl)ureido)pentanoic acid. This research provides insights into the presence and bioactivity of bromophenols in red algae (Hofer et al., 2019).
4. Antioxidant and Enzyme Inhibition Research
Novel antioxidant bromophenols synthesized from benzoic acids and methoxylated bromophenols have been evaluated for their antioxidant activities and their ability to inhibit metabolic enzymes like acetylcholinesterase and carbonic anhydrase. These compounds demonstrated potent antioxidant activities and also showed inhibition against various enzymes, indicating potential therapeutic applications (Öztaşkın et al., 2017).
5. Cellular Antioxidant Research
The cellular antioxidant effect of bromophenols from the red alga Vertebrata lanosa has been explored. Four bromophenols isolated from this alga showed potent antioxidant activity in cellular assays. This research highlights the potential of bromophenols as cellular antioxidants, which could have implications for health and disease prevention (Olsen et al., 2013).
6. Chemiluminescent Detection Research
Bromophenol red has been employed as a luminol signal co-enhancer in chemiluminescent detection of sequence-specific DNA. This study demonstrates the potential for using bromophenols in enhancing the sensitivity of chemiluminescent detection methods, which could be significant in various biochemical assays and medical diagnostics (Yu et al., 2016).
Safety and Hazards
properties
IUPAC Name |
2-amino-6-bromophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBRHADLNRMHOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573732 | |
Record name | 2-Amino-6-bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
28165-50-6 | |
Record name | 2-Amino-6-bromophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28165-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-6-bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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